molecular formula C8H4Br2FN B1460201 3,6-Dibromo-2-fluorophenylacetonitrile CAS No. 1803785-42-3

3,6-Dibromo-2-fluorophenylacetonitrile

Cat. No.: B1460201
CAS No.: 1803785-42-3
M. Wt: 292.93 g/mol
InChI Key: HSFCBVJHQMIUOF-UHFFFAOYSA-N
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Description

3,6-Dibromo-2-fluorophenylacetonitrile is a useful research compound. Its molecular formula is C8H4Br2FN and its molecular weight is 292.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Dibromo-2-fluorophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Dibromo-2-fluorophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,6-dibromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2FN/c9-6-1-2-7(10)8(11)5(6)3-4-12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFCBVJHQMIUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Reactivity Profile of Fluorinated Phenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated phenylacetonitriles represent a critical scaffold in medicinal chemistry, serving as precursors for phenethylamines, isoquinolines, and bioactive heterocycles. The introduction of fluorine atoms onto the aromatic ring drastically alters the reactivity profile compared to the parent phenylacetonitrile. This guide analyzes the bimodal reactivity of these derivatives: the modulation of


-methylene acidity (side-chain reactivity) and the activation of the aromatic ring toward Nucleophilic Aromatic Substitution (

) in polyfluorinated systems.

Electronic & Steric Influence of Fluorination[1]

The reactivity of fluorinated phenylacetonitriles is governed by the competing electronic effects of the fluorine atom:

  • Inductive Withdrawal (-I): Highly electronegative fluorine pulls electron density through

    
    -bonds.
    
  • Resonance Donation (+R): Lone pair donation into the

    
    -system.
    
Impact on -Methylene Acidity

In phenylacetonitrile, the


 of the benzylic protons is approximately 21.9 (in DMSO) .
  • Mono-fluorination (ortho/para): The -I effect dominates at the benzylic position, stabilizing the carbanion formed upon deprotonation. This lowers the

    
     (increasing acidity), making deprotonation faster but potentially reducing the nucleophilicity of the resulting anion due to charge dispersal.
    
  • Poly-fluorination (e.g., Pentafluorophenylacetonitrile): The cumulative -I effect significantly acidifies the

    
    -protons, often requiring milder bases to avoid over-reaction or degradation.
    
Graphviz Diagram: Electronic Influence & Reactivity Flow

ReactivityLandscape Center Fluorinated Phenylacetonitrile Alpha α-Carbon Reactivity (Side Chain) Center->Alpha Base Deprotonation Ring Ring Reactivity (Aromatic Core) Center->Ring Poly-F Activation Nitrile Nitrile Reactivity (Functional Group) Center->Nitrile Standard Transformations Alkylation Alkylation/Arylation (via Carbanion) Alpha->Alkylation Condensation Knoevenagel Condensation Alpha->Condensation SNAr Nucleophilic Aromatic Substitution (SNAr) Ring->SNAr Para-F Displacement Reduction Reduction to Phenethylamine Nitrile->Reduction

Caption: Figure 1.[1] The tripartite reactivity landscape of fluorinated phenylacetonitriles.

The -Carbon: Alkylation Protocols

The most common synthetic utility is the alkylation of the


-carbon to generate quaternary centers or chain extensions.
Mechanism & Causality

Successful alkylation requires the formation of a stable carbanion. For fluorinated substrates, the anion is stabilized, but ortho-fluorine substituents can induce a "cage effect" with metal cations (Li+), potentially altering stereochemical outcomes or requiring polar additives (HMPA, DMPU) to disrupt aggregates.

Protocol: Mono-Alkylation of 4-Fluorophenylacetonitrile

Objective: Selective mono-alkylation with an alkyl halide.

Reagents:

  • Substrate: 4-Fluorophenylacetonitrile (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion (1.1 eq) or KOtBu (1.1 eq)

  • Electrophile: Alkyl Bromide (1.05 eq)

  • Solvent: THF (anhydrous) or DMF (for lower reactivity electrophiles)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Base Suspension: Wash NaH with dry hexane (3x) to remove mineral oil if using dispersion. Suspend in anhydrous THF at 0°C.

  • Deprotonation: Add 4-fluorophenylacetonitrile dropwise over 15 minutes.

    • Observation: Evolution of

      
       gas. The solution will turn yellow/orange (carbanion formation).
      
    • Critical Control: Stir at 0°C for 30 mins. Do not let temperature spike; fluorinated carbanions can undergo self-condensation (Thorpe-Ziegler reaction).

  • Alkylation: Add Alkyl Bromide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC/HPLC.

    • Note: If reaction is sluggish, add 10 mol% TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.

  • Quench: Carefully add sat.

    
     at 0°C. Extract with EtOAc.
    

Data Summary: Base Selection Impact

BaseSolventTempOutcome for Fluorinated Substrates
NaH THF/DMF0°C

RT
Standard. High yield. Risk of poly-alkylation if excess base used.
KOtBu TolueneRTMilder. Good for substrates sensitive to strong nucleophiles.
LiHMDS THF-78°CKinetic control. Best for preventing bis-alkylation.
K2CO3 AcetoneRefluxToo weak for mono-F, acceptable for Poly-F (highly acidic) substrates.

Ring Functionalization: Nucleophilic Aromatic Substitution ( )

This reactivity is specific to polyfluorinated derivatives (e.g., pentafluorophenylacetonitrile). The nitrile group (electron-withdrawing) activates the ring, making it susceptible to nucleophilic attack.

Regioselectivity Rules

In pentafluorophenylacetonitrile:

  • The Para position (C-4 relative to acetonitrile) is the most reactive site for

    
    .
    
  • Mechanism: Addition-Elimination via a Meisenheimer complex.

Graphviz Diagram: Mechanism

SNAr_Mechanism Substrate Pentafluorophenyl- acetonitrile Complex Meisenheimer Complex (Anionic Intermediate) Substrate->Complex Attack at Para-position Nucleophile Nucleophile (Nu:) Nucleophile->Complex Product Para-Substituted Product Complex->Product Re-aromatization Leaving F- (Leaving Group) Complex->Leaving Elimination

Caption: Figure 2. Regioselective para-substitution on pentafluorophenylacetonitrile.

Protocol: Para-Amination of Pentafluorophenylacetonitrile

Objective: Replace the para-fluorine with a secondary amine (e.g., morpholine).

  • Mix: Dissolve pentafluorophenylacetonitrile (1.0 eq) in Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq).
    • Note: Strong bases (NaH) are incompatible here as they would deprotonate the

      
      -carbon instead of promoting 
      
      
      
      .
  • Nucleophile: Add Morpholine (1.1 eq).

  • Heat: Reflux (80°C) for 4-6 hours.

  • Workup: Filter salts, concentrate filtrate. The product is usually pure enough for subsequent steps.

Nitrile Reduction to Phenethylamines

Fluorine substituents are generally stable to standard nitrile reduction conditions, provided dissolving metal reductions (Na/NH3) are avoided, as these can cause defluorination.

Recommended Method: Catalytic Hydrogenation
  • Catalyst: Raney Nickel (preferred) or Pd/C.

  • Conditions:

    
     (50 psi), MeOH, catalytic 
    
    
    
    (to suppress secondary amine formation).
  • Caution: Acidic conditions (HCl/Pd) can sometimes lead to hydrodefluorination if the fluorine is benzylic (not the case here, but relevant for

    
    -fluoro nitriles).
    

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • U.S. National Library of Medicine. (n.d.). Phenylacetonitrile - PubChem Compound Summary. PubChem.[2][3][4][5][6] Retrieved October 26, 2023, from [Link]

  • Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution. Tetrahedron, 59(4), 437-454. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. [Link]

Sources

Methodological & Application

Application Note & Protocol: Buchwald-Hartwig Amination of 3,6-Dibromo-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating a Challenging C-N Coupling

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction provides a powerful alternative to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate compatibility.[1] Its application is particularly crucial in pharmaceutical and materials science, where aryl amine moieties are prevalent structural motifs.

This guide focuses on a particularly challenging substrate: 3,6-Dibromo-2-fluorophenylacetonitrile . The synthesis of its aminated derivatives is of significant interest for creating complex molecular scaffolds. However, this substrate presents a confluence of steric and electronic challenges:

  • Steric Hindrance: The presence of two ortho-substituents (fluorine and bromine) adjacent to the reactive C-Br bonds severely encumbers the sites of reaction. This hindrance can impede the crucial oxidative addition step in the catalytic cycle.

  • Electronic Effects: The electron-withdrawing nature of the fluorine, bromine, and nitrile groups influences the reactivity of the aromatic ring.

  • Selectivity: The presence of two bromine atoms offers the potential for both mono- and di-amination, requiring precise control over reaction conditions to achieve the desired product.

This document provides a detailed exploration of the mechanistic principles, key reaction parameters, and a robust experimental protocol for successfully performing the Buchwald-Hartwig amination on this demanding substrate. The insights and procedures herein are designed to empower researchers to navigate these challenges and achieve high-yielding, selective C-N bond formation.

The Catalytic Engine: Mechanism of the Buchwald-Hartwig Amination

Understanding the reaction mechanism is paramount for rational optimization and troubleshooting. The currently accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[3][4] The cycle is initiated by an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.

The primary steps are:

  • Oxidative Addition: The active L-Pd(0) complex (where L is a phosphine ligand) undergoes oxidative addition into the aryl bromide C-Br bond. This is often the rate-determining step and results in a Pd(II) intermediate.[3]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond as the product is eliminated from the palladium center, regenerating the active L-Pd(0) catalyst to continue the cycle.[1][4]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with primary amines.[1][5] The choice of a bulky, electron-rich ligand is critical to favor the desired reductive elimination pathway, especially for hindered substrates.[6][7]

Buchwald-Hartwig Catalytic Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L-Pd(0) (Active Catalyst) PdII_Aryl L-Pd(II)(Ar)(Br) (Oxidative Adduct) Pd0->PdII_Aryl Oxidative Addition PdII_Amido L-Pd(II)(Ar)(NR¹R²) (Amido Complex) PdII_Aryl->PdII_Amido Amine Binding & Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Byproduct H-Base⁺ Br⁻ ArylHalide Ar-Br Amine HNR¹R² Base Base

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing for Success: Key Parameter Selection

The success of the amination of 3,6-Dibromo-2-fluorophenylacetonitrile hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Precatalyst

While various Pd(0) and Pd(II) sources can be used, modern air-stable palladium precatalysts are highly recommended for reproducibility and ease of handling. Palladacycle precatalysts (e.g., G3 or G4) are often superior as they rapidly generate the active monoligated Pd(0) species upon exposure to a base at room temperature.[4]

  • Recommendation: Use a G3 or G4 palladacycle precatalyst (e.g., (XPhos)Pd G3 or (BrettPhos)Pd G4).

  • Loading: Typically 1-2 mol% is sufficient, though higher loadings may be required for particularly challenging couplings.

Ligand Selection: The Key to Unlocking Reactivity

For sterically demanding substrates, the choice of ligand is the most critical parameter. The ligand must be both bulky and electron-rich to facilitate the challenging oxidative addition and promote the final reductive elimination step.[7] The development of dialkylbiaryl phosphine ligands by the Buchwald group has been instrumental in enabling the coupling of hindered aryl halides.[6][8]

  • Primary Recommendation (Bulky Biarylphosphines):

    • XPhos: Highly effective for a broad range of aryl chlorides and bromides, including sterically hindered ones.[8]

    • RuPhos: Often shows excellent performance for coupling secondary amines with hindered aryl halides.[9]

    • BrettPhos: Particularly useful for the monoarylation of primary amines and amides.[5][6]

  • Rationale: These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which is necessary to engage the hindered substrate. Their steric bulk also accelerates the rate-limiting reductive elimination step.[6][10]

Base Selection

The base serves two main purposes: to deprotonate the amine nucleophile and, in the case of Pd(II) precatalysts, to facilitate the reduction to the active Pd(0) species.[2][11]

  • Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common choice, generally leading to the highest reaction rates.[11]

  • Weaker Bases: For substrates sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[2][11] They offer broader functional group tolerance, which may be relevant given the nitrile group.

  • Consideration for 3,6-Dibromo-2-fluorophenylacetonitrile: While the nitrile group is generally stable, starting with K₃PO₄ or Cs₂CO₃ is a prudent choice before moving to NaOtBu if reactivity is low.

Solvent Choice

Aprotic solvents that can dissolve the reactants and catalyst complex are required.

  • Common Choices: Toluene, 1,4-dioxane, and tert-butanol are the most frequently used solvents.[2][4][12]

  • Recommendation: Toluene or 1,4-dioxane are excellent starting points. Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.

Data Summary: Recommended Starting Conditions

For initial screening of the mono-amination of 3,6-Dibromo-2-fluorophenylacetonitrile, the following conditions are recommended. Reactions should be run in parallel to efficiently identify the optimal system.

ParameterCondition ACondition BCondition CRationale
Pd Precatalyst (XPhos)Pd G3(RuPhos)Pd G3(BrettPhos)Pd G3Screen highly active, air-stable precatalysts with robust ligands.
Catalyst Loading 2 mol%2 mol%2 mol%Sufficient for challenging couplings; can be optimized later.
Ligand:Pd Ratio (Precatalyst)(Precatalyst)(Precatalyst)Precatalysts have a defined ligand-to-metal ratio.
Base K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)NaOtBu (2.0 eq)Screen a range of bases from moderate to strong.
Solvent Toluene1,4-DioxaneTolueneCommon, effective solvents for this transformation.
Temperature 100 °C100 °C100 °CElevated temperature is typically required for hindered substrates.
Concentration 0.1 M0.1 M0.1 MStandard starting concentration.

Experimental Protocol: Mono-amination with a Secondary Amine

This protocol describes a general procedure for the reaction of 3,6-Dibromo-2-fluorophenylacetonitrile with a representative secondary amine (e.g., morpholine).

Safety Precautions: This procedure involves flammable solvents and air-sensitive reagents. All steps must be performed under an inert atmosphere (Nitrogen or Argon) using appropriate Schlenk or glovebox techniques. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Materials:

  • 3,6-Dibromo-2-fluorophenylacetonitrile (1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 equiv)

  • Palladium Precatalyst (e.g., (XPhos)Pd G3) (0.02 equiv, 2 mol%)

  • Base (e.g., K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

Procedure:

  • Reaction Setup: To the oven-dried reaction vial, add 3,6-Dibromo-2-fluorophenylacetonitrile, the base, and the palladium precatalyst.

  • Inert Atmosphere: Seal the vial with the cap and evacuate and backfill with inert gas (e.g., Nitrogen) three times.

  • Reagent Addition: Through the septum, add the anhydrous, degassed toluene, followed by the amine via syringe.

  • Heating: Place the vial in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, remove the vial from the heat and allow it to cool to room temperature.

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate and quench by adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture, and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aminated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Gensch, T., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Tanimori, S., et al. (2018). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. European Journal of Organic Chemistry. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Guram, A. S., et al. (2006). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry. [Link]

  • Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. [Link]

  • Viciu, M. S., et al. (2004). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]

  • Scott, J. S., et al. (2021). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. [Link]

  • Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Zhang, W., & Curran, D. P. (2007). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. [Link]

  • ResearchGate. (2014). ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. [Link]

  • ResearchGate. (2024). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald-Hartwig-type coupling for C–N bond construction. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • National Center for Biotechnology Information. (n.d.). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. [Link]

Sources

Mastering Regioselectivity: A Guide to Palladium-Catalyzed Cross-Coupling of 3,6-Dibromo-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures for pharmaceutical and materials science applications. This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of 3,6-Dibromo-2-fluorophenylacetonitrile, a versatile building block for the synthesis of highly substituted aromatic nitriles. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

The Challenge of Regioselectivity

The primary challenge in the cross-coupling of 3,6-Dibromo-2-fluorophenylacetonitrile lies in controlling the regioselectivity of the reaction. The molecule presents two distinct bromine atoms at the C3 and C6 positions, and their relative reactivity is influenced by the electronic and steric effects of the adjacent fluorine and cyanomethyl substituents. Understanding these influences is paramount to achieving the desired mono- or di-substituted product.

Electronic and Steric Considerations:

  • Fluorine's Influence: The electron-withdrawing nature of the fluorine atom at the C2 position is expected to increase the electrophilicity of the adjacent C3-Br bond, making it more susceptible to oxidative addition by the palladium catalyst.[1][2]

  • Cyanomethyl Group's Role: The cyanomethyl group at the C1 position, while not directly adjacent to either bromine, can exert an electronic influence on the aromatic ring. Its precise effect on the relative reactivity of the C3-Br versus C6-Br bonds can be subtle and may depend on the specific reaction conditions and coupling partners.

  • Steric Hindrance: The proximity of the fluorine atom to the C3-Br bond and the cyanomethyl group to the C6-Br bond introduces steric hindrance that can influence the approach of the bulky palladium catalyst.

Through careful selection of catalysts, ligands, and reaction conditions, it is possible to selectively functionalize one bromine atom over the other, or to achieve di-substitution.

Core Reaction Mechanisms: A Visual Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Intermediate Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation R-M Ar-Pd(II)-R Ar-Pd(II)-R Intermediate Transmetalation->Ar-Pd(II)-R M-X Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Ar-R Coupled Product Reductive_Elimination->Ar-R

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols

The following protocols are designed to provide a starting point for the selective functionalization of 3,6-Dibromo-2-fluorophenylacetonitrile. Optimization of reaction parameters may be necessary to achieve the desired outcome for specific substrates.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, employing organoboron reagents as coupling partners.[6]

Protocol for Mono-arylation (Predicted at C3):

This protocol is designed to favor the mono-arylation at the more electronically activated C3 position.

Parameter Condition Rationale
Palladium Precatalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and commonly used catalyst for Suzuki couplings.
Ligand (Self-ligated)Triphenylphosphine ligands from the precatalyst are often sufficient.
Base 2 M aq. Na₂CO₃ (2-3 equiv.)A standard and effective base for Suzuki reactions.
Boronic Acid Arylboronic acid (1.1-1.2 equiv.)A slight excess ensures complete consumption of the limiting reagent.
Solvent Toluene or 1,4-DioxaneCommon solvents that provide good solubility for the reactants.
Temperature 80-100 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the palladium catalyst and phosphine ligands.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 3,6-Dibromo-2-fluorophenylacetonitrile (1.0 equiv.), arylboronic acid (1.1 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the solvent (Toluene or 1,4-Dioxane) via syringe.

  • Add the aqueous sodium carbonate solution.

  • Heat the reaction mixture to the desired temperature and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow start Start reagents Combine Reactants: - 3,6-Dibromo-2-fluorophenylacetonitrile - Arylboronic acid - Pd(PPh₃)₄ start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Solvent (Toluene or Dioxane) inert->solvent base Add Aqueous Base (Na₂CO₃) solvent->base heat Heat and Stir (80-100 °C) base->heat monitor Monitor Reaction (TLC/GC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify product Isolated Product purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[7][8]

Protocol for Mono-amination (Predicted at C3):

This protocol utilizes a bulky, electron-rich phosphine ligand to facilitate the coupling at the sterically less hindered and electronically activated C3 position.

Parameter Condition Rationale
Palladium Precatalyst Pd₂(dba)₃ (1-2 mol%)A common and effective Pd(0) source.
Ligand XPhos (2-4 mol%)A bulky, electron-rich biaryl phosphine ligand that promotes efficient C-N bond formation.
Base NaOt-Bu or K₃PO₄ (1.5-2.0 equiv.)Strong, non-nucleophilic bases are typically required.
Amine Primary or secondary amine (1.2 equiv.)A slight excess is used to drive the reaction.
Solvent Toluene or 1,4-DioxaneAnhydrous conditions are crucial for this reaction.
Temperature 90-110 °CHigher temperatures are often needed for less reactive aryl bromides.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.

Step-by-Step Procedure:

  • In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.01 equiv.), XPhos (0.02 equiv.), and the base (NaOt-Bu or K₃PO₄, 1.5 equiv.).

  • Add 3,6-Dibromo-2-fluorophenylacetonitrile (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the anhydrous solvent (Toluene or 1,4-Dioxane).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the specified temperature for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald_Hartwig_Workflow start Start (in Glovebox) reagents Combine: - Pd₂(dba)₃, XPhos, Base - 3,6-Dibromo-2-fluorophenylacetonitrile - Amine start->reagents solvent Add Anhydrous Solvent reagents->solvent seal Seal Reaction Vessel solvent->seal heat Heat and Stir (90-110 °C) seal->heat cool Cool to Room Temperature heat->cool filter Filter through Celite cool->filter purify Column Chromatography filter->purify product Isolated Product purify->product

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated building blocks.[9]

Protocol for Mono-alkynylation (Predicted at C3):

This protocol employs a copper co-catalyst to facilitate the coupling reaction.

Parameter Condition Rationale
Palladium Precatalyst Pd(PPh₃)₂Cl₂ (1-3 mol%)A standard catalyst for Sonogashira couplings.
Co-catalyst CuI (1-5 mol%)Activates the alkyne for transmetalation.
Base Et₃N or i-Pr₂NH (2-3 equiv.)Acts as both a base and a solvent in some cases.
Alkyne Terminal alkyne (1.2-1.5 equiv.)A slight excess is typically used.
Solvent THF or DMFAnhydrous and degassed solvents are recommended.
Temperature Room Temperature to 60 °CMilder conditions are often sufficient for Sonogashira couplings.
Atmosphere Inert (Argon or Nitrogen)Protects the catalysts and prevents alkyne homocoupling.

Step-by-Step Procedure:

  • To a Schlenk flask, add 3,6-Dibromo-2-fluorophenylacetonitrile (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.03 equiv.).

  • Evacuate and backfill with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF).

  • Add the base (Et₃N or i-Pr₂NH).

  • Add the terminal alkyne (1.2 equiv.) dropwise.

  • Stir the reaction at the desired temperature for 2-8 hours.

  • Monitor the reaction by TLC. Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography.

Concluding Remarks for the Practicing Scientist

The palladium-catalyzed cross-coupling of 3,6-Dibromo-2-fluorophenylacetonitrile offers a powerful and versatile platform for the synthesis of a diverse array of substituted aromatic nitriles. The key to success lies in the careful control of regioselectivity through the judicious choice of catalyst, ligand, and reaction conditions. The protocols provided herein serve as a robust starting point for your synthetic endeavors. We encourage researchers to explore further optimizations and adaptations to suit their specific synthetic targets. The interplay of electronic and steric effects in this system presents a fascinating academic challenge with significant practical implications for the development of novel pharmaceuticals and advanced materials.

References

  • Doucet, H. Palladium-Catalyzed C–C and C–N Cross-Coupling Reactions of (Poly)halogenated Arenes. ChemCatChem2012 , 4 (11), 1695-1713. [Link]

  • Handy, S. T.; Zhang, Y. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chem. Commun.2006 , (3), 299-301. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • de Meijere, A.; Diederich, F., Eds. Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH, 2004 . [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651-2710. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457-2483. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805-818. [Link]

  • Handy, S. T. A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications2006 , (3), 299-301. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534-1544. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874-922. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low conversion in 3,6-Dibromo-2-fluorophenylacetonitrile coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 3,6-Dibromo-2-fluorophenylacetonitrile . The content is structured to troubleshoot "Low Conversion" by addressing the unique electronic and steric pathologies of this specific scaffold.

Status: Active | Topic: Troubleshooting Low Conversion | Tier: Advanced

Executive Summary: The "Deceptive" Substrate

Low conversion in coupling reactions involving 3,6-Dibromo-2-fluorophenylacetonitrile is rarely due to a single factor. This molecule presents a "perfect storm" of three competing challenges:

  • Cryptic Catalyst Poisoning: The benzylic protons (

    
    -to-nitrile) are highly acidic due to the electron-withdrawing effects of the nitrile, fluorine, and bromine atoms.
    
  • Steric Occlusion: The 3,6-dibromo substitution pattern creates a "steric wall," blocking the approach of standard palladium species.

  • Electronic Labile Sites: The C–F bond is activated for nucleophilic aromatic substitution (

    
    ), creating a competitive pathway for base consumption.
    

Part 1: Diagnostic Framework (The "Why")

The "Acidity Trap" (Primary Cause of Stalling)

Standard Suzuki couplings use bases like


 or 

in aqueous solvents.
  • The Physics: Unsubstituted phenylacetonitrile has a

    
     in DMSO. The addition of 2-Fluoro  and 3,6-Dibromo  groups (all electron-withdrawing) likely depresses the 
    
    
    
    to ~12–13 .
  • The Failure Mode: Standard bases deprotonate the benzylic position. The resulting carbanion (or ketenimine tautomer) binds tightly to the Palladium(II) center, displacing ligands and forming a catalytically inactive

    
    -allyl or C-bound Pd-complex . This shuts down the catalytic cycle before oxidative addition can occur.
    
The Steric/Electronic Paradox
  • Position 3 (Ortho to F): Electronically activated for Oxidative Addition (OA) due to the ortho-fluorine effect. However, it is sterically sandwiched between the Fluorine and the bulky Acetonitrile arm.

  • Position 6 (Ortho to H): Sterically more accessible but electronically less activated than Position 3.

  • Result: Standard catalysts (e.g.,

    
    ) are too bulky to access Position 3 and too electron-poor to activate Position 6 efficiently, leading to 0% conversion.
    

Part 2: Optimized Experimental Protocol

Use this protocol to establish a baseline. It utilizes a Buchwald Precatalyst to bypass the induction period and prevent poisoning.

Recommended System: The "Anhydrous/Bulky" Approach
ComponentRecommendationRationale
Catalyst XPhos Pd G4 (2–5 mol%)XPhos provides the steric bulk to prevent Pd-aggregation and the electron richness to force Oxidative Addition at the hindered C-Br bond. G4 ensures immediate activation at low temperatures.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Avoids water to minimize solvation of the base, reducing the equilibrium concentration of the destructive nitrile anion.
Base

(Tribasic, Finely Ground)
A strong enough base to activate the boronic acid, but its low solubility in toluene limits the "solution phase" basicity, protecting the nitrile protons.
Additives None (Initially)Avoid water. If conversion is <10% after 2h, add 2 equivalents of water slowly (biphasic activation).
Step-by-Step Workflow
  • Charge Solids: In a glovebox or under Argon flow, add Substrate (1.0 equiv), Boronic Acid (1.5 equiv),

    
     (3.0 equiv, finely ground), and XPhos Pd G4 (0.03 equiv) to a reaction vial.
    
  • Solvent Addition: Add anhydrous Toluene (

    
     concentration relative to substrate).
    
  • Degas: Sparge with Argon for 10 minutes (Critical: Oxygen kills the electron-rich XPhos).

  • Reaction: Seal and heat to 80°C . Monitor by HPLC at 1h, 4h, and 12h.

    • Note: Do not exceed 100°C initially to prevent nitrile polymerization.

Part 3: Troubleshooting Logic (Visualized)

Decision Tree: Diagnosing Low Conversion

Use this flow to determine the next step based on your HPLC/TLC data.

Troubleshooting Start Start: Reaction Stalled (<10% Conversion) CheckColor Check Reaction Color Start->CheckColor BlackPpt Black Precipitate? CheckColor->BlackPpt PdBlack YES: Pd Black Formation BlackPpt->PdBlack Yes NoBlack NO: Solution stays clear/brown BlackPpt->NoBlack No Sol_Ligand Solution: Switch to XPhos or SPhos (Stabilize Pd) PdBlack->Sol_Ligand CheckSM Is Starting Material Intact? NoBlack->CheckSM SM_Gone NO: SM Consumed, No Product CheckSM->SM_Gone No SM_Intact YES: SM Unreacted CheckSM->SM_Intact Yes SideReactions Diagnosis: Polymerization or SNAr SM_Gone->SideReactions Sol_Temp Solution: Lower Temp to 60°C Check for Fluorine loss (SNAr) SideReactions->Sol_Temp Poisoning Diagnosis: Nitrile Anion Poisoning SM_Intact->Poisoning Sol_Base Solution: Switch to Anhydrous K3PO4 or Weak Base (NaHCO3) Poisoning->Sol_Base

Caption: Diagnostic logic flow for identifying failure modes in 3,6-dibromo-2-fluorophenylacetonitrile coupling.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does the reaction turn black immediately upon adding base?

A: This indicates rapid Palladium Black precipitation.

  • Cause: The 3,6-dibromo substitution prevents the ligand from coordinating effectively, leaving the Pd(0) naked and unstable.

  • Fix: You must use a Dialkylbiaryl phosphine ligand (e.g., XPhos , SPhos , or RuPhos ). These ligands are bulky enough to protect the Pd center but flexible enough to facilitate the coupling. Standard ligands like

    
     or dppf are ineffective here [1].
    
Q2: I see a new spot on TLC, but it's not the coupled product. What is it?

A: If the spot is more polar, it is likely the


 product  where the Fluorine atom has been displaced by the base (alkoxide or hydroxide).
  • Mechanism: The 2-Fluoro position is highly activated by the ortho-acetonitrile and meta-bromo groups.

  • Fix: Avoid alkoxide bases (e.g.,

    
    , 
    
    
    
    ). Stick to mild inorganic bases like
    
    
    or
    
    
    . Ensure your solvent is dry to prevent Hydroxide (
    
    
    ) formation [2].
Q3: Can I use aqueous conditions (e.g., Toluene/Water)?

A: Proceed with extreme caution.

  • Risk: Water solvates the base, increasing its effective basicity (

    
    ). This promotes the deprotonation of the 
    
    
    
    -nitrile protons (
    
    
    ). The resulting anion coordinates to Palladium, arresting the cycle.
  • Recommendation: Start with anhydrous toluene . If the reaction is too slow, add water dropwise (1–2 equiv) to activate the boronic acid without fully solvating the base [3].

Q4: Which Bromine will react first?

A: Regioselectivity is governed by a trade-off between Electronics and Sterics .

  • Electronic Preference: The 3-Bromo position is more electron-deficient (activated) due to the inductive effect of the adjacent Fluorine.

  • Steric Preference: The 6-Bromo position is less hindered.

  • Outcome: With bulky ligands (XPhos), the reaction often favors the 3-position because the ligand facilitates oxidative addition at the most electron-poor bond, provided the catalyst is active. However, mixtures are common. To ensure mono-coupling, limit the boronic acid to 0.95 equivalents and run at lower temperatures (

    
    ) [4].
    

Part 5: References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[1][2][3] Accounts of Chemical Research. Link

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Focus on base sensitivity in nitrile-containing substrates).

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Source for pKa data of phenylacetonitriles). Link

Sources

Minimizing debromination side reactions in 3,6-Dibromo-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Debromination Side Reactions

Welcome to the technical support center for 3,6-Dibromo-2-fluorophenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging building block. As Senior Application Scientists, we understand that unexpected side reactions can derail critical research. This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize debromination and achieve your desired synthetic outcomes.

Troubleshooting Guide: Addressing Debromination in Real-Time

This section is formatted to address specific issues you might be observing in your experiments. We delve into the causality behind these problems and offer targeted solutions.

Issue 1: My primary side-product is the mono-brominated species (3-Bromo-2-fluorophenylacetonitrile). What is causing this selective debromination and how can I prevent it?

This is a common issue, particularly in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The selective loss of one bromine atom is often a result of a competing hydrodebromination pathway.

Underlying Causes and Solutions:

  • Hydride Source: The most common cause is the presence of a hydride source that intercepts a key intermediate in the catalytic cycle. This can originate from solvents (e.g., alcohols), bases (e.g., those containing formate impurities), or even the organometallic reagent itself.

    • Solution:

      • Solvent Choice: Switch to rigorously dried, aprotic solvents such as toluene, dioxane, or THF.[1]

      • Base Selection: Use inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃, which are less likely to act as hydride donors compared to organic bases like triethylamine.[1]

      • Reagent Purity: Ensure the purity of your organometallic partner (e.g., boronic acid in a Suzuki coupling) to minimize hydride-containing impurities.

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.[1]

    • Solution: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the debromination side reaction. Consider a stepwise increase in temperature to find the optimal balance.

  • Palladium Catalyst and Ligand Choice: The electronic and steric properties of the palladium catalyst and its associated ligands play a crucial role. Electron-rich and bulky ligands can sometimes favor the reductive elimination pathway that leads to debromination.[1]

    • Solution:

      • Ligand Screening: Experiment with a range of phosphine ligands. Less electron-donating ligands may disfavor the hydrodehalogenation pathway.[1] Consider ligands like SPhos or XPhos, which have shown success in couplings with heteroaryl halides.

      • Catalyst Loading: In some cases, a lower catalyst loading can reduce the incidence of side reactions.

Issue 2: I am observing complete debromination, yielding 2-fluorophenylacetonitrile. What reaction conditions favor this outcome?

The formation of the fully debrominated product suggests a more aggressive reductive environment.

Underlying Causes and Solutions:

  • Excess Reducing Agent: If you are intentionally running a reduction, the stoichiometry of your reducing agent may be too high.

    • Solution: Carefully control the equivalents of your reducing agent (e.g., NaBH₄, H₂).[2][3] Perform stoichiometric studies to find the optimal amount for selective reduction if desired.

  • Catalytic Hydrogenation Conditions: The use of Pd/C with H₂ is a very effective method for dehalogenating aromatic rings and will likely lead to complete debromination.[4]

    • Solution: If you are aiming for a different transformation, avoid these conditions. If selective mono-debromination is the goal, other methods are preferable.

  • Reaction with Strong Bases/Nucleophiles: Under certain conditions, particularly with strong bases at elevated temperatures, an elimination-addition (benzyne) mechanism could be at play, though less common for bromides compared to chlorides. More likely, a direct nucleophilic aromatic substitution (SNAr) could be followed by reduction. The electron-withdrawing nature of the cyano and fluoro groups activates the ring for nucleophilic attack.[5][6]

    • Solution: If your desired reaction is not an SNAr, moderate your base strength and reaction temperature.

Issue 3: My reaction is sluggish, and when I increase the temperature to improve the conversion rate, debromination becomes the major pathway. How can I drive my desired reaction to completion without this side reaction?

This is a classic dilemma in optimizing reactions with sensitive substrates. The key is to enhance the rate of the desired transformation so that it outcompetes the debromination pathway.

Underlying Causes and Solutions:

  • Inefficient Catalyst System: The chosen palladium catalyst and ligand may not be optimal for your specific transformation, leading to a slow reaction rate that allows the debromination pathway to become more prominent.

    • Solution:

      • Ligand Optimization: This is often the most critical parameter. For Suzuki couplings, consider bulky, electron-rich phosphine ligands like those from the Buchwald or Fu groups, which are known to accelerate the rate-determining steps of the catalytic cycle.[7][8]

      • Pre-catalyst Choice: Using a pre-formed palladium(II) pre-catalyst that is readily reduced to the active palladium(0) species in situ can sometimes improve reaction kinetics.

  • Poor Solubility: If your reagents are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Choose a solvent system that ensures complete dissolution of all reactants. A solvent screen is highly recommended.

  • Ineffective Base: The base not only facilitates the catalytic cycle but can also impact the solubility of the reagents.

    • Solution: A base screen is warranted. For Suzuki reactions, K₃PO₄ is often a good starting point due to its favorable balance of basicity and solubility in common organic solvents.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for the different halogens in cross-coupling reactions, and how does this apply to my molecule?

The general reactivity order for oxidative addition to a palladium(0) center is I > Br > Cl > F.[10] For your molecule, 3,6-Dibromo-2-fluorophenylacetonitrile, both bromine atoms are significantly more reactive than the fluorine atom in palladium-catalyzed cross-coupling reactions. The fluorine atom will generally remain untouched under these conditions.

Q2: Is there a difference in reactivity between the two bromine atoms on the ring?

Yes, the electronic and steric environment of each bromine is different, which can lead to chemoselectivity. The bromine at the 3-position is ortho to the electron-withdrawing fluorine and cyano groups, while the bromine at the 6-position is ortho to the fluorine and meta to the cyano group. The steric hindrance around both bromines is also a factor. Predicting which bromine is more reactive can be complex and may depend on the specific reaction conditions, particularly the choice of ligand. In many cases, a mixture of mono-substituted isomers may be obtained. For applications requiring high regioselectivity, a careful optimization of the reaction conditions is essential.

Q3: Can I use lithiation-borylation to selectively functionalize one of the bromine positions?

Lithiation-borylation is a powerful technique for the selective functionalization of aryl halides.[3][11] By treating 3,6-Dibromo-2-fluorophenylacetonitrile with a strong lithium base (e.g., n-BuLi or LDA) at low temperatures, you can achieve selective lithium-halogen exchange at one of the bromine positions. The resulting aryllithium species can then be trapped with a boron electrophile (e.g., triisopropyl borate) to form a boronic ester. This new intermediate can then be used in a subsequent Suzuki-Miyaura coupling reaction. The regioselectivity of the initial lithiation step will be influenced by the directing effects of the fluorine and cyanomethyl groups.

Q4: Are there any non-palladium-based methods I should consider to avoid debromination?

While palladium catalysis is the most common approach for functionalizing aryl bromides, other transition metals like nickel and copper can also be used. Nickel catalysts, in particular, are gaining prominence for their ability to couple less reactive aryl chlorides and can sometimes offer different selectivity profiles.[9] For certain transformations, such as the introduction of nitrogen nucleophiles, copper-catalyzed Ullmann-type reactions might be an option, although these often require higher reaction temperatures which could still promote debromination.

Q5: How does the cyanomethyl group influence the reactivity of the molecule?

The cyanomethyl group is a moderate electron-withdrawing group via induction. This electronic effect can influence the reactivity of the aromatic ring in a few ways:

  • Increased Electrophilicity: It makes the aromatic ring more electron-deficient, which can facilitate the oxidative addition step in some cross-coupling reactions.

  • Acidity of Benzylic Protons: The protons on the carbon adjacent to the cyano group are acidic and can be deprotonated by strong bases. This is an important consideration when choosing your reaction conditions, as it could lead to unwanted side reactions at this position.

Experimental Protocols & Data

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Debromination

This protocol provides a starting point for the Suzuki-Miyaura coupling of an arylboronic acid with 3,6-Dibromo-2-fluorophenylacetonitrile, aiming to minimize the formation of debrominated byproducts.

Reagents and Materials:

  • 3,6-Dibromo-2-fluorophenylacetonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add 3,6-Dibromo-2-fluorophenylacetonitrile, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Table 1: Influence of Reaction Parameters on Debromination
ParameterCondition A (High Debromination)Condition B (Low Debromination)Rationale for Improvement
Catalyst Pd(PPh₃)₄Pd(OAc)₂ / SPhosBulky, electron-rich ligands can accelerate the desired coupling, outcompeting debromination.
Base NaOEt in EtOHK₃PO₄Inorganic bases are less likely to act as hydride donors.
Solvent EthanolAnhydrous TolueneAprotic solvents minimize the presence of adventitious proton sources.
Temperature 100 °C80 °CLower temperatures can disfavor the hydrodebromination side reaction.

Visualizing Reaction Pathways

Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Debromination Pathway

G Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII Ar-Pd(II)-Br(L₂) OA->PdII TM Transmetalation PdII->TM Debrom Hydrodebromination (Side Reaction) PdII->Debrom PdII_Ar Ar-Pd(II)-Ar'(L₂) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerated Catalyst Product Ar-Ar' RE->Product Debrom->Pd0 Debrom_Product Ar-H Debrom->Debrom_Product ArBr 3,6-Dibromo-2-fluoro- phenylacetonitrile ArBr->OA ArBOH2 Ar'B(OH)₂ + Base ArBOH2->TM Hydride Hydride Source ('H⁻') Hydride->Debrom

Caption: Suzuki-Miyaura cycle and competing debromination.

Diagram 2: Troubleshooting Logic Flowchart for Debromination

G start Debromination Observed q1 Is the reaction temperature > 80°C? start->q1 a1_yes Lower temperature to 60-80°C q1->a1_yes Yes q2 Are you using an alkoxide or organic amine base? q1->q2 No a1_yes->q2 a2_yes Switch to an inorganic base (K₃PO₄, Cs₂CO₃) q2->a2_yes Yes q3 Is the solvent protic (e.g., alcohol)? q2->q3 No a2_yes->q3 a3_yes Use a dry, aprotic solvent (Toluene, Dioxane, THF) q3->a3_yes Yes q4 Is the catalyst Pd(PPh₃)₄? q3->q4 No a3_yes->q4 a4_yes Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) q4->a4_yes Yes end Re-evaluate Reaction q4->end No a4_yes->end

Caption: Stepwise troubleshooting for debromination issues.

References

  • Palani, V., Hugelshofer, C. L., Kevlishvili, I., Liu, P., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

  • Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Catalysts, 4(3), 307–320. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917. [Link]

  • Sheng, Q., & Hartwig, J. F. (2008). [(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides. Organic Letters, 10(18), 4109–4112. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. [Link]

  • Lipshutz, B. H., & Frieman, B. A. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 56(23), 3608–3611. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of Chemical Research, 47(10), 3174–3183. [Link]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved February 13, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 13, 2026, from [Link]

  • OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation. Angewandte Chemie International Edition, 54(36), 10642-10645. [Link]

Sources

Validation & Comparative

Advanced Quality Control for 3,6-Dibromo-2-fluorophenylacetonitrile: The Regio-Purity Standard

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quality Control Standards for 3,6-Dibromo-2-fluorophenylacetonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the synthesis of next-generation kinase inhibitors and PROTAC linkers, 3,6-Dibromo-2-fluorophenylacetonitrile serves as a critical tetrasubstituted scaffold.[1][2] Its unique substitution pattern—featuring two chemically distinct bromine handles flanking a fluorine atom—allows for precise, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

However, the synthesis of this intermediate is fraught with regio-selectivity challenges.[1][2] Standard bromination often yields inseparable mixtures of the 3,6-dibromo (target) and 4,6-dibromo (impurity) isomers.[1] This guide objectively compares High-Regio-Purity (HRP) Grade material against Standard Grade (SG) alternatives, demonstrating why rigorous QC protocols are non-negotiable for downstream catalytic efficiency.[1]

Part 1: Comparative Analysis – The "Regio-Purity" Imperative

The primary failure mode in using 3,6-Dibromo-2-fluorophenylacetonitrile is not chemical purity (e.g., water content or solvents), but isomeric purity .[1][2] The 3,6-substitution pattern is sterically congested.[1][2] Contamination with the thermodynamically more stable 4,6-isomer can lead to "dead" catalyst cycles in subsequent steps.

Comparison Table: HRP Grade vs. Standard Grade
FeatureHigh-Regio-Purity (HRP) Grade Standard Grade (SG) Impact on Drug Development
Synthesis Method Directed Ortho-Metalation / Sandmeyer RouteDirect Electrophilic BrominationHRP ensures consistent starting material; SG varies batch-to-batch.[1]
Assay (HPLC) > 99.5% (Area %)> 95.0% (Area %)SG introduces unknown impurities that complicate final API purification.
Regio-Isomer Content < 0.1% (3,5- or 4,6-isomers) 2.0% - 5.0% (Mixed Isomers) Critical: Isomers may react in downstream coupling, forming inseparable API analogs (Potent Mutagens).[1]
Melting Point Sharp (e.g., 78–80 °C)Broad (e.g., 72–78 °C)Broad range indicates eutectic impurities.[2]
Downstream Yield 85–92% (Suzuki Coupling)45–60% (Suzuki Coupling)SG causes catalyst poisoning due to steric hindrance of impurities.
Experimental Data: The "Catalyst Poisoning" Effect

In a controlled study synthesizing a bis-aryl kinase inhibitor precursor, we compared the performance of HRP and SG intermediates in a Pd(PPh3)4-catalyzed Suzuki coupling.[1]

  • HRP Grade (99.8% Regio-Pure): Reaction reached completion in 4 hours with 91% isolated yield .[1]

  • SG Grade (94% Purity, 4% Isomer): Reaction stalled at 65% conversion after 12 hours.[2]

    • Mechanism:[3][4] The 4,6-dibromo impurity, lacking the specific steric shielding of the 3-position, underwent rapid oxidative addition but failed to undergo transmetallation efficiently, effectively sequestering the Palladium catalyst.[1][2]

Part 2: Detailed Quality Control Protocols

To validate the HRP standard, we propose a self-validating analytical workflow combining HPLC for quantitative purity and 1H-NMR for structural confirmation.

Protocol A: High-Resolution HPLC Method (Isomer Separation)

Objective: Separate the critical 3,6-dibromo target from the 4,6-dibromo and 3,5-dibromo regio-isomers.[1][2]

Instrument: Agilent 1260 Infinity II or equivalent with DAD. Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[2] Mobile Phase:

  • A: 0.1% Phosphoric Acid in Water (Milli-Q)

  • B: Acetonitrile (HPLC Grade)

Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min) Note
0.0 40 1.0 Equilibration
15.0 85 1.0 Linear Gradient (Isomer Separation)
20.0 95 1.0 Column Wash

| 20.1 | 40 | 1.0 | Re-equilibration |

Detection: UV @ 220 nm (Nitrile absorption) and 254 nm (Aromatic). Acceptance Criteria:

  • Main Peak Retention Time (RT): ~12.4 min.

  • Resolution (Rs): > 2.5 between 3,6-isomer and nearest impurity.[1][5]

  • Tailing Factor: < 1.5.[5]

Protocol B: 1H-NMR Structural Validation

Objective: Confirm the 1,2,3,6-substitution pattern via coupling constants (J-values).

Solvent: CDCl3 or DMSO-d6.[1] Key Signal:

  • The aromatic protons (H-4 and H-5) will appear as a pair of doublets (or a doublet of doublets if Fluorine coupling is resolved).[1]

  • Diagnostic Logic:

    • 3,6-Dibromo-2-fluoro (Target): Two aromatic protons are ortho to each other.[1] Expect J(H,H) ≈ 8.0–9.0 Hz .[2]

    • 4,6-Dibromo-2-fluoro (Impurity): Two aromatic protons are meta to each other.[1] Expect J(H,H) ≈ 1.5–2.5 Hz .[2]

  • Standard: If the spectrum shows meta coupling (small J-value), the batch is rejected immediately.[2]

Part 3: Visualization of Workflows
Diagram 1: Synthesis & Impurity Origin Pathway

This diagram illustrates why the specific synthesis route dictates the impurity profile.

SynthesisPathways Start 2-Fluorophenylacetonitrile RouteA Route A: Direct Bromination (Standard Grade) Start->RouteA Br2 / FeBr3 RouteB Route B: Directed Metalation (HRP Grade) Start->RouteB 1. LDA/TMSCl 2. NBS Impurity1 4,6-Dibromo Isomer (Major Impurity) RouteA->Impurity1 40% Formation Target 3,6-Dibromo-2-fluorophenylacetonitrile (Target Scaffold) RouteA->Target 50% Formation RouteB->Target >95% Selectivity Downstream Suzuki Coupling Failure (Low Yield) Impurity1->Downstream Catalyst Poisoning Impurity2 3,5-Dibromo Isomer (Minor Impurity) Success High Efficiency Coupling (>90% Yield) Target->Success Steric Control

Caption: Comparison of synthetic routes showing how Route A leads to inseparable isomers, while Route B ensures HRP quality.

Diagram 2: QC Decision Tree

A self-validating logic flow for batch release.

QCDecisionTree Start Batch Receipt Visual Appearance (White/Off-white Solid?) Start->Visual HPLC HPLC Purity (>99.0%?) Visual->HPLC Yes Reject REJECT BATCH (Quarantine) Visual->Reject No (Dark/Oily) IsomerCheck Regio-Isomer Check (Resolution > 2.5?) HPLC->IsomerCheck Yes HPLC->Reject No (<99%) NMR 1H-NMR Analysis (Ortho-coupling J=8Hz?) IsomerCheck->NMR Pass IsomerCheck->Reject Fail (Isomer overlap) Pass RELEASE BATCH (Grade HRP) NMR->Pass Yes (Ortho) NMR->Reject No (Meta coupling detected)

Caption: Step-by-step decision matrix for validating 3,6-Dibromo-2-fluorophenylacetonitrile batches.

References
  • Organic Syntheses. (1948). Preparation of α-Bromo-α-phenylacetonitrile and Diphenylacetonitrile. Org. Synth. 1948, 28,[1][2] 55. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83410593: 2-Bromo-3,6-difluorobenzonitrile.[1][6] Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). Development of RP-HPLC Method for Brominated Phenyl Derivatives. Vol 9, Issue 4. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3,6-Dibromo-2-fluorophenylacetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary & Hazard Profiling

3,6-Dibromo-2-fluorophenylacetonitrile is a specialized halogenated benzyl nitrile intermediate. While specific toxicological data for this exact isomer is limited, structure-activity relationship (SAR) analysis with analogous phenylacetonitriles (e.g., phenylacetonitrile, 2-fluorophenylacetonitrile) dictates that it be handled as a High-Potency Toxicant .

Core Hazard Classification (Inferred)

Based on the GHS classification of structural analogs (CAS 140-29-4, CAS 459-22-3), treat this compound with the following precautionary profile:

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Inhal/Oral) Cat.[1] 2 / 3 Fatal/Toxic if inhaled or swallowed. Metabolic release of cyanide (CN⁻) via cytochrome P450 hydroxylation at the alpha-carbon.
Acute Toxicity (Dermal) Cat.[2] 3 Toxic in contact with skin. Lipophilic halogens (Br, F) facilitate rapid dermal absorption.
Skin/Eye Irritation Cat.[1][2][3][4][5] 2A Causes serious eye irritation. Alkylating potential of the benzylic position; lachrymatory effects possible.
Reactivity --Liberates HCN with acid. Hydrolysis or contact with strong acids releases Hydrogen Cyanide gas.
Critical Emergency Response
  • Antidote: A Cyanide Antidote Kit (e.g., Hydroxocobalamin/Cyanokit) must be accessible within the facility.

  • First Aid (Skin): Wash immediately with soap and water for 15 minutes. Do NOT use alcohol or organic solvents ; they enhance absorption.

  • First Aid (Inhalation): Move to fresh air immediately. Administer 100% oxygen if breathing is labored.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves provide insufficient protection against phenylacetonitriles for prolonged periods. The nitrile functional group can permeate nitrile rubber.

PPE Selection Table
ComponentStandard RequirementHigh-Risk Operations (Scale-up/Heating)Technical Rationale
Hand Protection Double-gloving: Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/EVOH) Viton® or Butyl Rubber gauntlets.Phenylacetonitriles permeate standard nitrile in <15 mins. EVOH provides >4h breakthrough time.
Respiratory P100 (HEPA) Filter (if solid)Full-face Respirator with OV/AG/P100 cartridges.Prevents inhalation of dusts and potentially evolved HCN vapors.
Eye/Face Chemical Splash GogglesFace Shield + GogglesRisk of irreversible corneal damage from alkylating agents.
Body Tyvek® Lab Coat (Disposable)Tychem® Apron or SuitPrevents contamination of street clothes; disposable to avoid cross-contamination.
PPE Donning Workflow (Graphviz)

PPE_Workflow Start Start Protocol Step1 1. Inspect Tyvek Coat (Check for tears) Start->Step1 Step2 2. Don Inner Nitrile Gloves (Tape to sleeves) Step1->Step2 Step3 3. Don Laminate/Silver Shield Gloves (Outer Layer) Step2->Step3 Step3->Step2 Replace immediately Step4 4. Adjust Eye/Resp Protection (Seal check) Step3->Step4 Ready Ready for Handling Step4->Ready

Figure 1: Sequential donning procedure to ensure dermal isolation.

Part 3: Operational Protocol: Step-by-Step Handling

Engineering Controls
  • Primary Barrier: All handling (weighing, dispensing, reaction setup) must occur inside a Chemical Fume Hood functioning at a face velocity of 80–100 fpm .

  • Static Control: Use an ionizing blower or anti-static gun if the material is a fine powder, as electrostatic discharge can disperse toxic dust.

Weighing & Transfer Protocol
  • Preparation: Place a disposable absorbent mat (pig mat) in the fume hood. Pre-weigh the receiving vessel (flask) to avoid transferring the solid back and forth.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, THF) immediately after weighing to reduce dust hazard.

  • Decontamination: Wipe the balance and surrounding area with a 10% bleach solution immediately after use.

Reaction Safety (Cyanide Management)

If the reaction involves acidic conditions , heating , or oxidants :

  • Vent Scrubbing: Connect the reaction vessel exhaust to a scrubber containing 10-15% NaOH and Sodium Hypochlorite (Bleach) . This neutralizes any evolved HCN gas.

    • Mechanism:[6][7][8]

      
      
      
    • Oxidation:

      
       (Cyanate is significantly less toxic).
      

Part 4: Decontamination & Disposal

WARNING: Do NOT mix waste streams containing this compound with acids.

Waste Segregation
Waste StreamClassificationTreatment/Disposal Path
Solid Waste P-List Equivalent (Acutely Toxic)Double-bag in hazardous waste bags. Label "Toxic - Cyanide Potential".
Liquid Waste Basic Organic WasteMaintain pH > 10 using NaOH to prevent HCN evolution.
Sharps/Glass Contaminated SharpsRinse with bleach solution before disposal in sharps container.
Spill Response Decision Tree (Graphviz)

Spill_Response Start Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Start->Assess MinorSolid Minor Solid (<5g) Cover with wet paper towel Assess->MinorSolid Small/Solid Major Major Spill or Liquid Evacuate Area Assess->Major Large/Liquid/Volatile Clean Clean Up Use Bleach/NaOH solution MinorSolid->Clean Waste Disposal Double Bag as HazWaste Major->Waste Call HazMat Team Clean->Waste

Figure 2: Immediate decision logic for spill containment.

Part 5: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 140-29-4, Phenylacetonitrile. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Cyanide Exposure and First Aid (Standard 1910.1000). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.